molecular formula C26H27FN4O5S B11575481 7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11575481
M. Wt: 526.6 g/mol
InChI Key: WLVKZOBEDLNYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a complex organic compound that belongs to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and various functional groups such as ethoxycarbonyl and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolone core reacts with piperazine derivatives.

    Functional Group Modifications: The ethoxycarbonyl and carbamothioyl groups are introduced through esterification and thiourea reactions, respectively.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinolone core, converting the ketone group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various amide or thioether derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various quinolone derivatives with potential antibacterial activity.

Biology:

    Antibacterial Agents: The compound and its derivatives are studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Medicine:

    Drug Development: Research focuses on developing new antibiotics based on the quinolone structure to combat resistant bacterial strains.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the production of antibacterial drugs and other pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Molecular Targets and Pathways:

    DNA Gyrase: The compound binds to the DNA gyrase enzyme, preventing it from supercoiling DNA.

    Topoisomerase IV: Inhibition of topoisomerase IV prevents the separation of replicated DNA strands, hindering bacterial cell division.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different functional groups.

    Levofloxacin: A fluoroquinolone with a similar quinolone core but different substituents.

Uniqueness:

    Functional Groups: The presence of ethoxycarbonyl and carbamothioyl groups in 7-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid provides unique chemical properties and potential for derivative synthesis.

    Antibacterial Spectrum: The compound may exhibit a different spectrum of antibacterial activity compared to other quinolones, making it a valuable candidate for further research.

Properties

Molecular Formula

C26H27FN4O5S

Molecular Weight

526.6 g/mol

IUPAC Name

7-[4-[(4-ethoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H27FN4O5S/c1-3-29-15-19(24(33)34)23(32)18-13-20(27)22(14-21(18)29)30-9-11-31(12-10-30)26(37)28-17-7-5-16(6-8-17)25(35)36-4-2/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,28,37)(H,33,34)

InChI Key

WLVKZOBEDLNYTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)OCC)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.